molecular formula C21H29ClN2O3S B4295637 1-(1-adamantyl)-4-[(5-chloro-2-methoxyphenyl)sulfonyl]piperazine

1-(1-adamantyl)-4-[(5-chloro-2-methoxyphenyl)sulfonyl]piperazine

Cat. No. B4295637
M. Wt: 425.0 g/mol
InChI Key: DUKKLCXROMDWSL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(1-adamantyl)-4-[(5-chloro-2-methoxyphenyl)sulfonyl]piperazine derivatives involves several key steps, including the preparation of adamantyl and piperazine frameworks, and their subsequent functionalization with sulfonyl and chloro-methoxyphenyl groups. The optimization of reaction conditions, such as solvent choice, temperature, and reagents, plays a crucial role in achieving high yields and selectivity. Studies on analogues, such as the preparation of compounds with adamantane and piperazine structures, provide insights into the synthetic strategies that could be applied to this compound (Raghupathi et al., 1991).

Molecular Structure Analysis

Quantum chemical calculations and spectroscopic methods, such as infrared and Raman spectroscopy, have been used to analyze the molecular structure of similar adamantyl-piperazine derivatives. These studies offer detailed insights into the energy levels, geometrical structure, and vibrational wavenumbers, elucidating the compound's stability and reactive sites. The molecular electrostatic potential map, along with HOMO and LUMO analyses, further contribute to understanding the electronic properties of these compounds (El-Emam et al., 2012).

properties

IUPAC Name

1-(1-adamantyl)-4-(5-chloro-2-methoxyphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29ClN2O3S/c1-27-19-3-2-18(22)11-20(19)28(25,26)24-6-4-23(5-7-24)21-12-15-8-16(13-21)10-17(9-15)14-21/h2-3,11,15-17H,4-10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKKLCXROMDWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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